Boc-his(3-ME)-OH

Peptide Synthesis Protein Engineering Post-Translational Modification Mimicry

Boc-His(3-Me)-OH (CAS 61070-22-2) is the Nπ-methylated histidine building block required for authentic 3-methylhistidine peptide synthesis. Unlike the 1-Me isomer or unmodified Boc-His-OH, this compound yields the Nπ-methyl imidazole that matches the post-translational modification pattern of actin and myosin, making it essential for muscle biomarker research and asymmetric organocatalyst design. The aqueous solubility ensures direct incorporation into buffered bioconjugation reactions without denaturing co-solvents. For C-terminal peptide modification, the patented one-step active ester coupling protocol reduces synthetic steps by half, decreasing cycle time and improving overall yield in GMP peptide manufacturing. Choose exclusively for regiospecificity and stereochemical integrity.

Molecular Formula C12H19N3O4
Molecular Weight 269,3 g/mole
CAS No. 61070-22-2
Cat. No. B558305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-his(3-ME)-OH
CAS61070-22-2
SynonymsBOC-HIS(1-ME)-OH; 61070-20-0; Boc-His(tau-Me)-OH; SCHEMBL3009900; MolPort-020-003-834; ZINC2555017; 6364AH; KM0464; AKOS025289396; AK170122; FT-0640728; L-Histidine,N-[(1,1-dimethylethoxy)carbonyl]-1-methyl-
Molecular FormulaC12H19N3O4
Molecular Weight269,3 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O
InChIInChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m0/s1
InChIKeyUCKFPCXOYMKRSO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-His(3-Me)-OH (CAS 61070-22-2): A Regiospecific 3-Methylhistidine Building Block for Peptide Synthesis and Organocatalysis


Boc-His(3-Me)-OH (Nα-tert-butyloxycarbonyl-3-methyl-L-histidine, CAS 61070-22-2) is a protected amino acid derivative featuring a Boc group at the Nα-terminus and a methyl substituent specifically at the Nπ (3-position) of the imidazole ring . This compound belongs to the class of N-methylated histidine building blocks utilized in solid-phase peptide synthesis (SPPS), asymmetric organocatalysis, and bioconjugation research . The methylation at the 3-position distinguishes it from the isomeric Boc-His(1-Me)-OH (methylated at Nτ, CAS 61070-20-0) and from standard Boc-His-OH, with implications for regiospecific peptide modification, racemization susceptibility, and catalytic performance [1].

Why Generic Substitution of Boc-His(3-Me)-OH with Other Histidine Derivatives Fails to Deliver Equivalent Performance


Histidine derivatives are not freely interchangeable in peptide synthesis and medicinal chemistry. The position of imidazole methylation (Nπ vs. Nτ) determines the regiospecific outcome of peptide modifications, as 3-methylhistidine is a metabolically distinct residue found in myofibrillar proteins such as actin and myosin, whereas 1-methylhistidine occurs in anserine [1]. Furthermore, unprotected Nπ-histidine derivatives are notoriously susceptible to racemization during activation, with kc/kr ratios for Boc-His(DNP) measured at 2400 compared to only 10 for Z-His(Bzl), demonstrating that side-chain protection strategy directly dictates stereochemical outcome [2]. Simply substituting Boc-His(3-Me)-OH with Boc-His-OH, Boc-His(1-Me)-OH, or even Fmoc-His(Boc)-OH risks altering peptide regiospecificity, introducing D-isomer contamination, or requiring entirely re-optimized coupling protocols, making compound-specific selection a critical procurement decision.

Quantitative Evidence Guide: Boc-His(3-Me)-OH Differentiation Against Closest Analogs and Alternatives


Regiochemical Specificity: 3-Methyl vs. 1-Methyl Imidazole Substitution Determines Biochemical Identity

Boc-His(3-Me)-OH provides exclusive Nπ (3-position) methylation of the histidine imidazole ring, yielding 3-methylhistidine upon deprotection. In contrast, Boc-His(1-Me)-OH (CAS 61070-20-0) yields 1-methylhistidine, an isomer with distinct biological provenance and metabolic fate [1]. 3-Methylhistidine is a specific constituent of myofibrillar proteins actin and myosin, formed via post-translational methylation by the METTL9 enzyme, whereas 1-methylhistidine is a component of the dipeptide anserine and is generated by a different methylation pathway [2]. This regiospecificity is structurally unambiguous: Boc-His(3-Me)-OH carries the methyl group at the π-nitrogen (5-position of 1-methyl-1H-imidazole in systematic nomenclature), while the 1-Me isomer is methylated at the τ-nitrogen (4-position) [3]. For applications requiring native 3-methylhistidine epitopes—such as studies on myofibrillar protein turnover, muscle metabolism biomarkers, or METTL9 substrate characterization—no other isomer is biochemically equivalent.

Peptide Synthesis Protein Engineering Post-Translational Modification Mimicry

Racemization Risk Mitigation: Nπ-Methylation Provides Steric Shielding at the Racemization-Prone Imidazole Position

Histidine residues are among the most racemization-prone amino acids during peptide coupling activation, owing to intramolecular abstraction of the α-proton by the Nπ lone pair of the imidazole ring [1]. Nπ-protected histidine derivatives suppress this pathway by reducing the basicity and nucleophilicity of the π-nitrogen. Kovacs et al. demonstrated that the ratio of coupling to racemization rate constants (kc/kr) serves as a quantitative predictor of stereochemical outcome: Boc-His(DNP)-OPcp exhibits a kc/kr of 2400 (least racemization), while Z-His(Bzl)-OPcp exhibits a kc/kr of only 10 (most racemization) [2]. While direct kc/kr data for Boc-His(3-Me)-OPcp has not been published, the 3-methyl substitution on Nπ directly blocks the lone pair implicated in the racemization mechanism, placing it mechanistically in the class of Nπ-protected derivatives with favorably high kc/kr ratios. By contrast, Boc-His-OH (unprotected Nπ) and Boc-His(1-Me)-OH (methyl at Nτ, leaving Nπ unshielded) lack this protective effect at the critical π-position . This class-level difference is consistent with the general finding that Nπ electron-withdrawing or steric-blocking modifications reduce racemization rate constants by 10² to 10³ fold relative to unprotected or Nτ-only protected histidine active esters.

Solid-Phase Peptide Synthesis Stereochemical Integrity Process Chemistry

C-Terminal 3-Methylhistidine Coupling: A Patented Direct One-Step Process Using Free 3-Me-His

U.S. Patent 4,025,499 describes a one-step process for preparing peptides bearing free His or 3-Me-His at the C-terminus, where histidine or 3-methylhistidine is stirred with one molar equivalent of an active ester of an amino acid (or peptide chain) in the presence of triethylamine in DMF at room temperature [1]. The process is notable because it avoids the conventional two-step sequence requiring prior salt formation (e.g., His-Na salt) followed by a separate saponification step. The triethylamine temporarily forms the triethylammonium salt of the peptide, which cleaves upon solvent evaporation, directly yielding the free peptide acid in situ [2]. While the patent covers both His and 3-Me-His, the inclusion of 3-Me-His specifically indicates its proven compatibility with this streamlined C-terminal coupling protocol. For peptides requiring a 3-methylhistidine C-terminus—relevant to physiologically active peptides such as LHRH, FSH, or TRH analogs—the availability of Boc-His(3-Me)-OH as a direct source of the 3-Me-His residue enables this patented one-step coupling, whereas non-methylated Boc-His-OH or 1-Me analogs would produce different C-terminal epitopes [3].

Peptide Therapeutics Process Chemistry C-Terminal Modification

Peptide-Based Asymmetric Organocatalysis: Boc-His(π-Me)-OH as a Critical Chiral Scaffold Component

Boc-His(π-Me)-OH has been incorporated into pentapeptide catalysts that demonstrate notable enantioselectivity in the desymmetrization of myo-inositol derivatives via phosphorylation. Miller and colleagues reported that peptide catalyst Boc-His(π-Me)-Asn(CPh₃)-His(π-Bn)-Asp(Ala-OMe)-OCMe₃ outperformed the benchmark DMAP (4-dimethylaminopyridine) catalyst across multiple substrate classes in regioselective and enantioselective monophosphorylation reactions [1]. In a direct catalytic performance comparison, this His(π-Me)-containing peptide catalyst achieved superior selectivity over DMAP, with the peptide architecture enabling a level of site-selectivity and enantiocontrol unattainable with small-molecule catalysts alone [2]. Critically, the use of Boc-His(π-Me)-OH at the N-terminal position of the catalyst provides both the Boc protecting group for synthetic assembly and the π-methyl imidazole as a defined steric and electronic element within the catalytic pocket. Substitution with Boc-His-OH (no methyl) or Boc-His(1-Me)-OH (different methyl orientation) would alter the catalyst's three-dimensional architecture and electronic environment, likely diminishing enantioselectivity.

Asymmetric Catalysis Organocatalysis Enantioselective Phosphorylation

Solubility Profile Differentiation: Water-Soluble Boc-His(3-Me)-OH vs. DMSO-Soluble Boc-His(Tos)-OH

Solubility characteristics significantly influence the practical handling of protected amino acids in SPPS and solution-phase chemistry. Boc-His(3-Me)-OH is reported to be water-soluble as a white powder at room temperature, while being insoluble in organic solvents . This contrasts with the commonly used Boc-His(Tos)-OH (tosyl-protected histidine), which is typically soluble in DMF and DMSO but has limited aqueous solubility . For aqueous-phase coupling protocols or situations requiring removal of excess building block by organic solvent extraction, the water solubility of Boc-His(3-Me)-OH provides a practical advantage. Additionally, the D-enantiomer Boc-D-His(3-Me)-OH is documented as soluble in DMSO and requiring storage at -20°C, further highlighting the property differences even within closely related analogues .

Solid-Phase Peptide Synthesis Formulation Reaction Medium Selection

Commercial Purity Levels and Procurement Reliability: ≥99% (HPLC) vs. 98% Minimum for Bulk Alternatives

The commercially available purity specification of Boc-His(3-Me)-OH ranges from ≥98% (AKSci, minimum purity) to ≥99% by HPLC (ChemImpex, BOC Sciences) . In comparison, the isomeric Boc-His(1-Me)-OH is also available at ≥98% purity from similar vendors, but the number of suppliers offering the 3-Me isomer at ≥99% HPLC purity is higher than for the 1-Me isomer, reflecting broader commercial availability and quality infrastructure for this specific regioisomer . ChemImpex offers this compound at ≥99% HPLC purity with full Certificate of Analysis (COA), SDS, and product specification documentation, supporting batch-to-batch traceability critical for GMP-adjacent research and API starting material qualification . The storage condition is 0-8°C (non-cryogenic), minimizing cold-chain shipping complexity.

Procurement Quality Control Supply Chain

Boc-His(3-Me)-OH: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of 3-Methylhistidine-Containing Peptides for Myofibrillar Protein Turnover Biomarker Studies

Researchers investigating muscle protein degradation, sarcopenia, or cardiac muscle metabolism require authentic 3-methylhistidine-containing peptides that accurately reflect the post-translational modification pattern of actin and myosin. As established in the regiospecificity evidence, only Boc-His(3-Me)-OH provides the Nπ-methylated imidazole that upon deprotection yields 3-methyl-L-histidine, the established biomarker for myofibrillar protein breakdown [1]. The 1-Me isomer or unmodified Boc-His-OH would generate a biochemically irrelevant epitope, undermining the validity of biomarker detection assays. Coupled with the water solubility of the compound , researchers can directly incorporate this building block into aqueous-compatible SPPS protocols for constructing authentic 3-Me-His-containing peptide standards used in LC-MS/MS biomarker quantification.

Development of Peptide-Based Enantioselective Organocatalysts Requiring Nπ-Methyl Imidazole Scaffolds

Building upon the demonstrated superiority of His(π-Me)-containing pentapeptide catalysts over DMAP in enantioselective phosphorylation reactions [1], researchers engaged in asymmetric organocatalyst design should prioritize Boc-His(3-Me)-OH (synonym: Boc-His(π-Me)-OH) as a key chiral building block. The Nπ-methyl group provides defined steric and electronic modulation of the imidazole ring within the catalytic pocket, contributing to the site-selectivity and enantiocontrol documented in the Miller group catalyst systems . Substitution with unmodified Boc-His-OH or the isomeric Boc-His(1-Me)-OH would alter the catalyst's three-dimensional architecture unpredictably. This application scenario is specifically relevant to laboratories synthesizing catalyst libraries by SPPS using Boc-chemistry protocols.

Process Development for C-Terminal 3-Me-His Peptide Therapeutics via Patented One-Step Coupling

Pharmaceutical process chemists working on C-terminally modified peptide drug candidates—particularly analogs of LHRH, FSH, or TRH where 3-Me-His is a known residue [1]—can leverage the direct coupling protocol described in U.S. Patent 4,025,499. Boc-His(3-Me)-OH serves as the protected precursor to the free 3-Me-His residue required for the patented one-step process, which uses Et₃N in DMF at room temperature to achieve direct coupling to active esters without intermediate salt formation . This process reduces the synthetic step count from two to one relative to conventional His C-terminal coupling methods, potentially decreasing cycle time and improving overall yield for GMP peptide manufacturing campaigns requiring 3-Me-His epitopes.

Bioconjugation Research Requiring Aqueous-Soluble His Building Blocks with Defined Methylation Patterns

Bioconjugation chemists developing targeted drug delivery systems, antibody-drug conjugates, or diagnostic probes that incorporate histidine residues as metal-chelating or pH-responsive elements can benefit from Boc-His(3-Me)-OH's documented water solubility . The aqueous compatibility facilitates direct incorporation into bioconjugation reactions conducted in buffered aqueous media without requiring organic co-solvents that may denature protein components. The defined 3-methyl substitution ensures unambiguous structural identity of the conjugated histidine moiety, which is critical for regulatory documentation and batch-to-batch reproducibility in biopharmaceutical applications where regioisomeric purity must be demonstrated .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-his(3-ME)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.